molecular formula C15H19ClFNO2 B4406295 2-[[5-(4-Fluorophenyl)furan-2-yl]methylamino]-2-methylpropan-1-ol;hydrochloride

2-[[5-(4-Fluorophenyl)furan-2-yl]methylamino]-2-methylpropan-1-ol;hydrochloride

Cat. No.: B4406295
M. Wt: 299.77 g/mol
InChI Key: WKCPOBFGLBQWHM-UHFFFAOYSA-N
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Description

2-[[5-(4-Fluorophenyl)furan-2-yl]methylamino]-2-methylpropan-1-ol;hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound features a complex structure that includes a fluorophenyl group, a furan ring, and an amino alcohol moiety, making it a valuable subject of study in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(4-Fluorophenyl)furan-2-yl]methylamino]-2-methylpropan-1-ol;hydrochloride typically involves multiple steps. One common method starts with the preparation of the 5-(4-fluorophenyl)-2-furylmethylamine intermediate. This intermediate is then reacted with 2-methyl-1-propanol under controlled conditions to form the final product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[[5-(4-Fluorophenyl)furan-2-yl]methylamino]-2-methylpropan-1-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the compound’s structure, often to enhance its stability or reactivity.

    Substitution: Substitution reactions are common, where one functional group is replaced by another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2-[[5-(4-Fluorophenyl)furan-2-yl]methylamino]-2-methylpropan-1-ol;hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Research into its pharmacological properties suggests potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[[5-(4-Fluorophenyl)furan-2-yl]methylamino]-2-methylpropan-1-ol;hydrochloride involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The pathways involved can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[5-(4-chlorophenyl)-2-furyl]methyl}amino)-2-methyl-1-propanol hydrochloride
  • 2-({[5-(4-bromophenyl)-2-furyl]methyl}amino)-2-methyl-1-propanol hydrochloride
  • 2-({[5-(4-methylphenyl)-2-furyl]methyl}amino)-2-methyl-1-propanol hydrochloride

Uniqueness

What sets 2-[[5-(4-Fluorophenyl)furan-2-yl]methylamino]-2-methylpropan-1-ol;hydrochloride apart from similar compounds is the presence of the fluorophenyl group. This group can significantly influence the compound’s reactivity, stability, and biological activity, making it a unique and valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[[5-(4-fluorophenyl)furan-2-yl]methylamino]-2-methylpropan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO2.ClH/c1-15(2,10-18)17-9-13-7-8-14(19-13)11-3-5-12(16)6-4-11;/h3-8,17-18H,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCPOBFGLBQWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NCC1=CC=C(O1)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[5-(4-Fluorophenyl)furan-2-yl]methylamino]-2-methylpropan-1-ol;hydrochloride
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2-[[5-(4-Fluorophenyl)furan-2-yl]methylamino]-2-methylpropan-1-ol;hydrochloride
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2-[[5-(4-Fluorophenyl)furan-2-yl]methylamino]-2-methylpropan-1-ol;hydrochloride

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